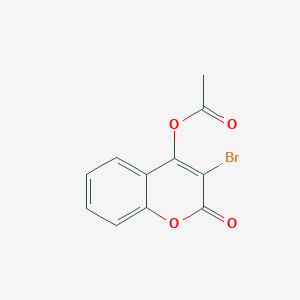
2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group, a methyl group, and an acetic acid moiety attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Methylation and Oxidation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, followed by oxidation to form the ketone.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-4-oxoquinolin-1(4H)-yl)acetic acid: Lacks the trifluoromethyl group, which may result in different biological activities.
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid: Lacks the methyl group, potentially affecting its chemical reactivity and biological properties.
2-(2-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both the trifluoromethyl group and the acetic acid moiety in 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid makes it unique compared to other quinoline derivatives. These functional groups can significantly impact the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H10F3NO3 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
2-[2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F3NO3/c1-7-4-11(18)9-5-8(13(14,15)16)2-3-10(9)17(7)6-12(19)20/h2-5H,6H2,1H3,(H,19,20) |
InChI Key |
RRBYKVQPTJKLQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-](/img/structure/B11838809.png)
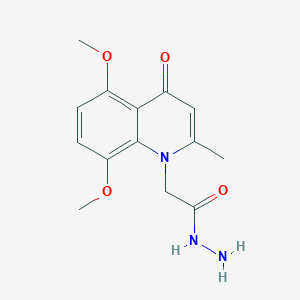

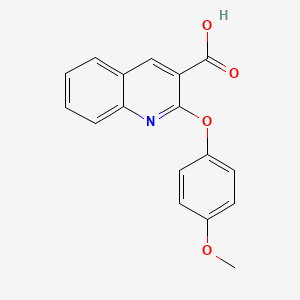

![2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B11838842.png)

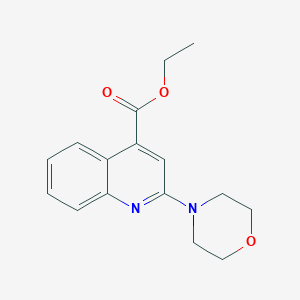
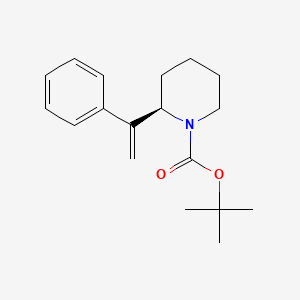
![6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B11838868.png)
![7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838878.png)
![3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11838884.png)
